2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15BrClNO. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino alcohol structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amino group to a different functional group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or aminated products.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A similar compound with a simpler structure, lacking the bromine and chlorine substitutions.
2-Bromo-4-chlorophenylmethanol: Another related compound with similar substituents but different functional groups.
Uniqueness
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol is unique due to the combination of its amino alcohol structure with bromine and chlorine substitutions. This gives it distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-[(2-bromo-4-chlorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,7-15)14-6-8-3-4-9(13)5-10(8)12/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
UKXUJBXTJFAMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.